C26 Sphingomyelin

描述

C26 Sphingomyelin is a type of sphingolipid found in animal cell membranes, particularly in the membranous myelin sheath that surrounds some nerve cell axons. Sphingomyelins are essential components of cell membranes and play a crucial role in maintaining the structural integrity and functionality of cells. They are involved in various cellular processes, including signal transduction, cell recognition, and apoptosis .

作用机制

Target of Action

C26 Sphingomyelin (SM(d18:1/26:0)) is a type of sphingolipid found in serum, cells, and brains . It primarily targets cell surface membranes, where it plays a key role in various cellular processes .

Mode of Action

This compound interacts with its targets by forming inter- and intra-molecular hydrogen bond networks on the cell surface . This interaction can lead to changes in cell-cell contact inhibition, inter- and intra-cellular signals, metabolic pathways, and susceptibility to host immune cells and mediators .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is synthesized by sphingomyelin synthase using both phosphatidylcholine (PC) as a donor of a phosphorylcholine group and free ceramide . It can be catabolized to ceramide by sphingomyelinase (SMase) . The synthesis and hydrolysis of sphingomyelin are increasingly implicated in the initiation of carcinogenesis and promotion of metastasis .

Pharmacokinetics

It is known that sphingomyelin is considered a ceramide reservoir, and inflammation can trigger ceramide generation via smase-catalyzed hydrolysis of sphingomyelins .

Result of Action

The action of this compound can lead to various molecular and cellular effects. For instance, it has been associated with cancer initiation, growth, and immune evasion . It also plays a role in cell resistance to death, failure to respond to growth suppressor signals, and immune escape .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, a high-fat diet can stimulate ceramide biosynthesis, which in turn affects the levels of sphingomyelin . Additionally, inflammation can trigger the hydrolysis of sphingomyelins, leading to changes in the levels and actions of this compound .

生化分析

Biochemical Properties

C26 Sphingomyelin plays a crucial role in biochemical reactions, particularly in the formation and maintenance of cell membranes. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes involved is sphingomyelinase, which hydrolyzes sphingomyelin to produce ceramide, a bioactive lipid that participates in signaling pathways. Additionally, this compound interacts with proteins such as caveolin and flotillin, which are involved in the formation of lipid rafts, specialized membrane microdomains that facilitate cellular signaling and trafficking .

Cellular Effects

This compound influences various cellular processes, including cell signaling, gene expression, and metabolism. It is known to affect cell signaling pathways by modulating the activity of protein kinases and phosphatases. For instance, the hydrolysis of this compound by sphingomyelinase generates ceramide, which can activate protein kinase C and other signaling molecules. This activation can lead to changes in gene expression and cellular metabolism, impacting processes such as apoptosis, differentiation, and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through interactions with biomolecules and modulation of enzyme activities. The binding of this compound to specific proteins, such as caveolin, can influence the formation of lipid rafts and the localization of signaling molecules within the membrane. Additionally, the hydrolysis of this compound by sphingomyelinase produces ceramide, which acts as a second messenger in various signaling pathways. This can lead to the activation or inhibition of enzymes, such as protein kinases, and subsequent changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, but it can be degraded by sphingomyelinase to produce ceramide. Long-term exposure to this compound in vitro or in vivo can lead to sustained changes in cellular function, including alterations in membrane composition and signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can support normal cellular functions and maintain membrane integrity. At high doses, it may induce toxic effects, such as apoptosis or necrosis, due to excessive production of ceramide. Threshold effects have been observed, where a certain concentration of this compound is required to elicit specific cellular responses .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the sphingolipid metabolism pathway. It is synthesized from ceramide and phosphatidylcholine by the enzyme sphingomyelin synthase. The degradation of this compound by sphingomyelinase produces ceramide, which can be further metabolized to sphingosine and sphingosine-1-phosphate. These metabolites play important roles in regulating cellular processes such as apoptosis, proliferation, and inflammation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be incorporated into lipid rafts, which are transported to different cellular compartments via vesicular trafficking. Additionally, specific transporters and binding proteins, such as caveolin, facilitate the movement and localization of this compound within the cell. This distribution is crucial for its role in cellular signaling and membrane organization .

Subcellular Localization

This compound is primarily localized in the plasma membrane, where it contributes to the formation of lipid rafts and the organization of membrane microdomains. It can also be found in other cellular compartments, such as the Golgi apparatus and endosomes, where it participates in vesicular trafficking and membrane remodeling. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific organelles .

准备方法

Synthetic Routes and Reaction Conditions: The biosynthesis of sphingomyelin primarily occurs in the endoplasmic reticulum and Golgi apparatus. The process involves several key enzymes, such as serine palmitoyltransferase, ceramide synthase, and sphingomyelin synthase. The initial step involves the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine, which is then reduced to sphinganine. Sphinganine is acylated to form dihydroceramide, which is subsequently desaturated to form ceramide. Finally, sphingomyelin synthase catalyzes the transfer of a phosphorylcholine group from phosphatidylcholine to ceramide, forming sphingomyelin .

Industrial Production Methods: Industrial production of sphingomyelin typically involves extraction from natural sources such as egg yolk or milk. The extraction process includes lipid extraction, purification, and chromatographic techniques to isolate sphingomyelin. Advanced methods such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to ensure the purity and structural integrity of the extracted sphingomyelin .

Types of Reactions:

Hydrolysis: Sphingomyelin can undergo hydrolysis by sphingomyelinase to produce ceramide and phosphorylcholine.

Oxidation and Reduction: Sphingomyelin can be oxidized to form various oxidized sphingolipids, which play roles in cellular stress responses and inflammation.

Common Reagents and Conditions:

Major Products:

Ceramide: Produced from the hydrolysis of sphingomyelin.

Phosphorylcholine: Another product of sphingomyelin hydrolysis.

科学研究应用

C26 Sphingomyelin has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study lipid-lipid and lipid-protein interactions in membranes.

Biology: Plays a role in cell membrane structure and function, signal transduction, and apoptosis.

Medicine: Implicated in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.

相似化合物的比较

Ceramide: A key intermediate in sphingomyelin metabolism, involved in cell signaling and apoptosis.

Phosphatidylcholine: A glycerophospholipid with structural similarities to sphingomyelin, involved in membrane structure and function.

Sphingosine-1-phosphate: A bioactive lipid derived from sphingomyelin, involved in cell survival and proliferation.

Uniqueness of C26 Sphingomyelin: this compound is unique due to its long-chain fatty acid composition, which influences its biophysical properties and interactions within the cell membrane. Its role in forming lipid rafts and serving as a precursor for bioactive lipids distinguishes it from other sphingolipids and glycerophospholipids .

属性

IUPAC Name |

[(E,2S,3R)-2-(hexacosanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H99N2O6P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-26-27-28-29-31-33-35-37-39-41-43-49(53)50-47(46-57-58(54,55)56-45-44-51(3,4)5)48(52)42-40-38-36-34-32-30-19-17-15-13-11-9-7-2/h40,42,47-48,52H,6-39,41,43-46H2,1-5H3,(H-,50,53,54,55)/b42-40+/t47-,48+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRAWSAPVSSLIRI-MVUJCARGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)[C@@H](/C=C/CCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H99N2O6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

843.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | SM(d18:1/26:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011698 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

221097-57-0 | |

| Record name | SM(d18:1/26:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011698 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

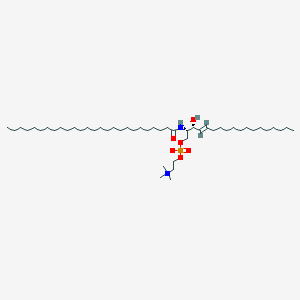

![(3S)-2,3-dihydro-6-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methoxy]-3-benzofuranacetic acid](/img/structure/B3025825.png)

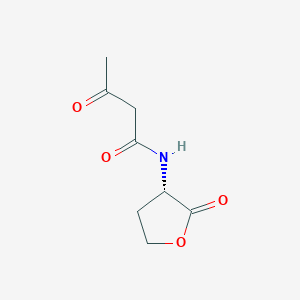

![N-[(1-pentyl-1H-indazol-3-yl)carbonyl]-L-valine](/img/structure/B3025838.png)

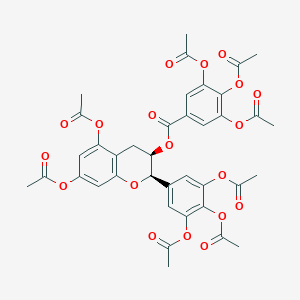

![N-[(1R,2R)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-octanamide-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-d15, (2R,3R)-2,3-dihydroxybutanedioate](/img/structure/B3025847.png)